(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone - 1705952-48-2

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2881927
CAS Number: 1705952-48-2
Molecular Formula: C21H20F3N5OS
Molecular Weight: 447.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. [] Further research focused on modifying TAK-632 to develop more potent and selective RIPK3 inhibitors. []

Relevance: TAK-632 shares the benzo[d]thiazol-2-yl core with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. Both compounds also feature a trifluoromethyl group, although positioned differently within their respective structures. This shared core structure and presence of the trifluoromethyl group suggests a potential relationship in their biological activity, although their specific targets differ. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description: This compound exists as a crystalline hydrochloride salt and exhibits potential for treating pain, metabolic disorders like obesity, hyperphagia, and diabetes. []

Relevance: This compound shares the azetidin-yl-piperazin-1-yl-methanone structural motif with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. This common motif suggests potential similarities in their binding and pharmacological properties, although they are designed for different therapeutic targets. []

3-Chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

Compound Description: 3-Chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide displays potent insecticidal and fungicidal activities. [] Its insecticidal activity against diamondback moth is comparable to, or even surpasses, the commercial insecticide triflumuron. [] It also shows promising fungicidal activity against various fungi, including Sclerotinia sclerotiorum, Cercospora arachidicola, Physalospora piricala, and Rhizoctonia cerealis. []

Relevance: This compound features a trifluoromethyl-substituted benzo[d]thiazol-2-yl group, which is also present in (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. The shared presence of this specific moiety suggests a potential for similar physicochemical properties and, potentially, shared interactions with biological targets, although their overall structures and intended applications differ. []

2-((1E,3E)-4-(6-(11C-Methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol (11C-PBB3)

Compound Description: 11C-PBB3 is a PET probe used for in vivo imaging of tau pathology in the human brain. [] It demonstrates suitable brain uptake and rapid washout. []

Relevance: 11C-PBB3 shares the benzo[d]thiazol core structure with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. This common structural feature might contribute to similar physicochemical properties and potential interactions with biological systems, though their applications and detailed structures differ significantly. []

(1E,4E)-1,5-Bis(2-methyl-4-(trifluoromethyl)thiazol-5-yl)penta-1,4-dien-3-one

Compound Description: This compound shows significant cytotoxicity and antiproliferative activity against both androgen-insensitive and androgen-sensitive prostate cancer cell lines, as well as an aggressive cervical cancer cell line. [] It exhibits promising in vitro potency and attractive in vivo pharmacokinetic profiles, making it a potential lead compound for treating prostate and cervical cancers. []

Relevance: This compound incorporates a trifluoromethyl group, similar to (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, suggesting a possible role of this group in their respective biological activities. While the compounds target different disease pathways, the presence of this shared functional group might contribute to similar physicochemical properties and influence their pharmacokinetic profiles. []

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13h)

Compound Description: 2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole exhibits moderate to strong antitumor activity against MGC-803 (human gastric cancer) and PC-3 (human prostate cancer) cells. [] It shows particularly potent antitumor activity against PC-3 cells with an IC50 value of 3.82 μmol/L. [] Notably, it exhibits lower toxicity to normal gastric mucosal epithelial cells (GES-1) than the positive control, 5-fluorouracil. []

Relevance: Both this compound and (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone share the benzo[d]thiazol and trifluoromethyl moieties. Furthermore, both contain a piperazine ring, although substituted differently. These shared features suggest potential similarities in their pharmacological properties and physicochemical characteristics, despite targeting different disease pathways. []

Relevance: CVT-4325, like (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, contains a benzo[d]thiazol group and a trifluoromethyl substituent. Despite their different biological targets, this structural similarity suggests a potential for shared physicochemical properties and possible commonalities in their interactions with biological systems. []

Ethyl 1-(2-(4-(4-(Ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g)

Compound Description: Compound 5g demonstrates potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB-H37Rv) with a MIC of 0.112 μM and against INH-resistant M. tuberculosis (INHR-MTB) with a MIC of 6.12 μM. []

Relevance: Both Compound 5g and (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone contain a piperazine ring as part of their structure. This shared structural feature might indicate a commonality in their binding properties or interactions with specific biological targets, even though their overall structures and intended applications differ. []

Relevance: Compound 1 and (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone share the benzo[d]thiazol-2-yl core structure. While they differ in their specific substitutions and biological targets, this common structural element points towards a potential relationship in their physicochemical properties and interactions with biological systems. []

2-(1-(4-(4-Fluorophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5)

Compound Description: This compound was synthesised and screened for biological activity. [] Its synthesis involved reacting 3-formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine to yield (1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl) methanone, which was then converted to the corresponding methanone oxime and finally cyclized to form the benzo[d]oxazole. []

Relevance: The compound features a thiazol ring and a fluorine substituent, similar to the trifluoromethyl substituent in (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. Although the compounds differ significantly in their overall structure and the specific heterocycle present (benzoxazole vs. benzothiazole), the presence of these shared functional groups suggests a potential for similar physicochemical properties and possible commonalities in their biological interactions. []

(mpmi)2Ir(pybi) (1)

Compound Description: (mpmi)2Ir(pybi) is an iridium(III) complex containing two N-heterocyclic carbene ligands and a 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pybi) ligand. It emits green light with a high phosphorescence efficiency of 79.3%. []

Relevance: While this compound doesn't directly share structural elements with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, it falls into the broader category of heterocyclic compounds with potential biological activity. Studying the structure-activity relationships of such diverse heterocyclic compounds can offer valuable insights into designing and optimizing molecules for specific biological targets. []

Ethyl 3-(4-Pyridinylamino)-1H-indole-2-carboxylate

Compound Description: This compound, along with a series of structurally related indole and benzo[b]thiophene derivatives, is identified as a potential inhibitor of interleukin-4 gene expression. [] These compounds may have applications in treating various conditions, including allergies, asthma, rhinitis, dermatitis, B-cell lymphomas, tumors, bacterial infections, and viral infections caused by rhinovirus or respiratory syncytial virus. []

Relevance: This compound, although belonging to the indole class, provides a valuable comparison point for understanding the structure-activity relationships of heterocyclic compounds with biological activity. By comparing the structural features and biological activities of this indole derivative with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, which contains a benzothiazole moiety, researchers can gain insights into the specific roles of different heterocyclic cores in dictating biological activity. []

4-(5-(6-(4-(Diphenylamino)phenyl)pyridin-3-yl)pyridin-2-yl)-N,N-diphenylaniline

Compound Description: This compound is an example of a substituted bipyridyl compound that can be used in organic light-emitting devices (OLEDs). [] It demonstrates the potential for incorporating bipyridyl and diphenylamine moieties into the design of OLED materials. []

Relevance: While this compound does not directly share structural features with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, it highlights the broader context of heterocyclic compounds and their applications beyond biological targets. This example demonstrates the versatility of heterocyclic chemistry in developing functional materials for optoelectronic applications, offering a contrasting perspective to the biological focus of the target compound. []

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound is a selective histamine H4 receptor (H4R) antagonist, exhibiting a KiH3/KiH4 ratio greater than 10:1. [] It has potential therapeutic applications for treating tinnitus and vestibular disorders. [, ]

Relevance: Though not directly sharing structural components with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, this compound demonstrates the importance of selective targeting within the realm of heterocyclic compounds. Both compounds showcase the ability of heterocycles to modulate specific biological targets, highlighting the importance of structural optimization in achieving desired pharmacological profiles. [, ]

[18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate)

Compound Description: [18F]FE@SUPPY is a research tracer used in Positron Emission Tomography (PET) studies. [] It contains ester and amide bonds which can be cleaved by carboxylesterases, influencing its metabolic stability. [] In-vitro and in-vivo studies were conducted to evaluate its metabolic properties and its ability to cross the blood-brain barrier. []

Relevance: Though structurally distinct from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, the study of [18F]FE@SUPPY emphasizes the importance of understanding the metabolic fate of heterocyclic compounds intended for biological applications. [] Both compounds demonstrate the complexity of designing heterocycles with desired pharmacokinetic and pharmacodynamic properties. []

1-[3-(3-Cyclopentyloxy-4-methoxyphenyl)-5,6-dihydro-4H-pyridazin-1-yl]-1-[4-methyl-2-(1-oxypyridin-2-yl)thiazol-5-yl]methanone

Compound Description: This compound is one of a series of thiazole derivatives that act as phosphodiesterase IV (PDE4) inhibitors. [] The presence of a pyridazine ring, thiazole ring, and substituted phenyl group contributes to its inhibitory activity against PDE4. []

Relevance: While this compound does not directly overlap in structure with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, both compounds highlight the diversity of heterocyclic structures and their potential as inhibitors of specific enzymes. Comparing their structures and biological activities can offer insights into the role of different heterocyclic moieties and substituents in achieving desired pharmacological profiles. []

Compound of Formula (Ia) or (Ib) with specific substituents

Compound Description: This compound, described in patent literature, represents a class of imidazolidin-2-one derivatives that function as inhibitors of cytochrome P450 17 (CYP17). [] The specific substituents on the imidazolidin-2-one ring, particularly the substituted phenyl (R53) and the alkyl or hydroxyalkyl group (R54), play a crucial role in determining its inhibitory activity against CYP17. []

Relevance: Though this compound differs significantly from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone in its core structure, both highlight the importance of specific substituents in modulating the biological activity of heterocyclic compounds. The detailed structure-activity relationships outlined for these CYP17 inhibitors underscore the impact of even subtle modifications on the pharmacological properties of heterocycles. []

([1,5]Naphthyridin-2-yl)methyl substituted DPP-4 inhibitors

Compound Description: These are DPP-4 inhibitors with a specific substituent, ([1,5]naphthyridin-2-yl)methyl, at the R1 position and various substituents at the R2 position. [] They are considered particularly suitable for treating and preventing non-alcoholic fatty liver disease (NAFLD). []

Relevance: Although this class of compounds doesn't directly share structural elements with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, it underscores the broader therapeutic potential of heterocyclic compounds in addressing various disease pathways. Both the DPP-4 inhibitors and the target compound showcase the versatility of heterocyclic structures in drug development. []

Benzimidazoles with a Maleimido Group

Compound Description: This class of benzimidazoles features a maleimido group, optionally substituted, at the 1-position of the benzimidazole ring. [] The benzimidazole core can also have various substitutions, including alkyl, cycloalkyl, phenyl, and heterocyclic groups. [] The specific substitutions influence the biological activity and potential therapeutic applications of these compounds. []

Relevance: While this class of benzimidazoles doesn't directly align structurally with (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, it exemplifies the diversity of heterocyclic chemistry and the potential for modulating biological activity through various substituents on a core heterocyclic scaffold. [] The study of such diverse structures offers valuable insights into the structure-activity relationships that govern the biological effects of heterocyclic compounds. []

4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide

Compound Description: This compound is part of a series of small molecule inhibitors targeting the myristoylation of BCR-ABL, a fusion protein implicated in chronic myeloid leukemia (CML). [] These inhibitors are designed to disrupt the interaction between BCR-ABL and N-myristoyltransferase (NMT), thereby inhibiting the myristoylation process and potentially offering a therapeutic approach for CML. []

Relevance: Although structurally distinct from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, this compound highlights the potential of heterocyclic compounds, particularly those containing trifluoromethoxy and morpholino moieties, in targeting specific protein-protein interactions. [] Both compounds demonstrate the diverse range of biological activities accessible through the design and optimization of heterocyclic structures. []

Pyrazole and Triazole KSP Inhibitors

Compound Description: These compounds are characterized by a pyrazole or triazole core structure with specific substituents that determine their inhibitory activity against kinesin spindle protein (KSP). [] The variations in substituents, particularly R3 and R4, are designed to optimize their binding to KSP and enhance their potency as KSP inhibitors. []

Relevance: While structurally diverse from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, these KSP inhibitors demonstrate the importance of systematic structural modifications in achieving selective inhibition of specific biological targets. Both the KSP inhibitors and the target compound highlight the potential of heterocyclic compounds as valuable tools in drug development. []

Piperidine Derivatives as Chemokine Receptor Modulators

Compound Description: These are piperidine derivatives specifically designed to modulate the activity of chemokine receptors, particularly CCR3. [] The structural features, including the piperidine ring, the central CH2, (CH2)2, CH(CH3), CH(CH3)O, or cyclopropyl linker (W), and the substituted phenyl (R1) and phenyl or heterocyclyl group (R2), contribute to their ability to interact with chemokine receptors. []

Relevance: Though structurally different from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, this class of compounds emphasizes the role of heterocycles, particularly piperidine derivatives, in modulating key signaling pathways involved in inflammation and immune responses. [] Both compounds demonstrate the potential of carefully designed heterocycles in targeting specific proteins and influencing biological processes. []

Delavirdine, Efavirenz, Nevirapine, Abacavir, Emtricitabine, Lamivudine, and Tenofovir

Compound Description: These compounds are all antiretroviral drugs used in the treatment of HIV infection. [] Delavirdine, efavirenz, and nevirapine belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), while abacavir, emtricitabine, and lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs). Tenofovir is a nucleotide reverse transcriptase inhibitor. [] They exhibit inhibitory effects on multidrug resistance-related proteins (MRPs), specifically MRP1, MRP2, and MRP3, which are involved in drug efflux. []

Relevance: While these antiretroviral drugs are structurally distinct from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, they provide a broader context for understanding the interactions of heterocyclic compounds with drug transporter proteins. [] The study of these drugs and their inhibitory effects on MRPs highlights the importance of considering drug transport mechanisms in drug development, particularly when designing heterocyclic compounds for therapeutic applications. []

1,2-Bis-sulfonamide Derivatives

Compound Description: These compounds are characterized by the presence of two sulfonamide groups linked to a central scaffold. [] The specific substitutions on the scaffold, denoted as R1 to R8 and R15 to R18 in the provided description, influence their biological activity and potential as chemokine receptor modulators. []

Relevance: Though structurally diverse from (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, this class of compounds emphasizes the versatility of sulfonamide-containing heterocycles in targeting diverse biological pathways, including chemokine signaling. [] Both compounds highlight the importance of precise structural modifications in modulating biological activity and achieving desired pharmacological profiles. []

Properties

CAS Number

1705952-48-2

Product Name

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

Molecular Formula

C21H20F3N5OS

Molecular Weight

447.48

InChI

InChI=1S/C21H20F3N5OS/c22-21(23,24)15-5-6-18(25-11-15)27-7-9-28(10-8-27)19(30)14-12-29(13-14)20-26-16-3-1-2-4-17(16)31-20/h1-6,11,14H,7-10,12-13H2

InChI Key

MDNAQDLVOZNVPB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.